Butyryl chloride

Descripción general

Descripción

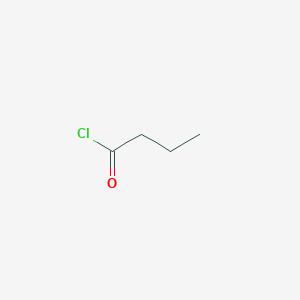

Butyryl chloride, also known as butanoyl chloride, is an organic compound with the chemical formula CH₃CH₂CH₂COCl. It is a colorless liquid with a pungent odor and is soluble in organic solvents. it reacts readily with water and alcohols . This compound is primarily used as an intermediate in organic synthesis for the preparation of various chemicals, including pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyryl chloride is typically produced by the chlorination of butyric acid. One common method involves the reaction of butyric acid with thionyl chloride. The process is as follows :

- In a distilling flask, 56 grams of thionyl chloride is heated on a water bath.

- Over the course of one hour, 35.2 grams of butyric acid is added to the flask using a separatory funnel.

- The mixture is heated for an additional half-hour and then distilled to obtain crude this compound, which is further purified by distillation.

Industrial Production Methods: In industrial settings, this compound can also be synthesized using phosphorus trichloride or phosphorus pentachloride as chlorinating agents . These methods involve similar reaction conditions and yield high-purity this compound.

Análisis De Reacciones Químicas

Hydrolysis

Butyryl chloride undergoes rapid hydrolysis in aqueous environments to form butyric acid and hydrogen chloride:

Mechanism :

-

Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate .

-

Elimination : The chloride ion (Cl⁻) departs, regenerating the carbonyl group.

-

Deprotonation : A base (e.g., Cl⁻) abstracts a proton to yield butyric acid .

Safety Note : This reaction is exothermic and releases corrosive HCl gas, requiring controlled conditions .

Esterification

Reaction with alcohols produces esters via nucleophilic acyl substitution:

Key Features :

-

Proceeds at room temperature with or without a base to neutralize HCl .

-

Widely used to synthesize fragrance esters (e.g., butyrate esters as perfume fixatives) .

Example : Reaction with methanol yields methyl butyrate, a pineapple-flavored ester .

Amidation

This compound reacts with primary or secondary amines to form amides:

Applications :

-

Synthesis of pharmaceuticals (e.g., anticonvulsants) and agrochemicals .

-

Requires inert solvents (e.g., THF) to prevent competing hydrolysis .

Friedel-Crafts Acylation

This compound serves as an acylating agent in the presence of Lewis acids (e.g., AlCl₃) to introduce a butyryl group onto aromatic rings:

Reaction :

Mechanism :

-

Electrophile generation : AlCl₃ coordinates to the acyl chloride, enhancing the carbonyl carbon's electrophilicity .

-

Aromatic substitution : The aromatic ring attacks the activated carbonyl, forming a ketone intermediate .

Applications : Production of aryl ketones for dyes and polymerization catalysts .

Anhydride Formation

This compound reacts with carboxylic acids to form mixed anhydrides:

Conditions :

Palladium-Catalyzed Carbonylation

Recent studies highlight its role in hydrochlorocarbonylation of alkenes using Pd catalysts (e.g., PdCl₂/Xantphos) :

Reaction :

Key Findings :

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Chemical Synthesis

Acylating Agent

Butyryl chloride is primarily utilized as an acylating agent in organic synthesis. It facilitates the formation of esters and amides through reactions with alcohols and amines, respectively. The general reactions are as follows:

- Ester Formation :

- Amide Formation :

These reactions are crucial for synthesizing various organic compounds with desired functionalities .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable examples include:

- Benzoyl Peroxide : Used in acne treatment and as a bleaching agent.

- t-Butyl Perbenzoate : Employed as a radical initiator in polymerization reactions.

- Benzophenone : Utilized in sunscreens and as a UV filter in cosmetic products.

The compound's ability to facilitate the formation of these APIs underscores its importance in pharmaceutical chemistry .

Agrochemical Production

In the agrochemical sector, this compound is instrumental in synthesizing pesticides, herbicides, and fungicides. Its role as a molecular scaffold allows chemists to design compounds that exhibit pesticidal activity against various agricultural pests. This application is vital for enhancing crop protection and agricultural productivity .

Polymer Chemistry

This compound is also employed in polymer chemistry, where it acts as a monomer or additive in the production of thermoplastics and thermosetting resins. Its incorporation can improve mechanical properties, thermal stability, and chemical resistance of polymers. This application is particularly relevant in developing advanced materials for industrial use .

Case Study 1: Synthesis of Benzoyl Peroxide

A study demonstrated the synthesis of benzoyl peroxide from this compound through a series of acylation reactions. The process highlighted the efficiency of this compound in generating reactive intermediates essential for producing this widely used pharmaceutical compound.

Case Study 2: Agrochemical Development

Research on this compound's application in developing new herbicides showed promising results in terms of efficacy against specific weed species. The study emphasized the compound's role in creating novel agrochemical formulations that are both effective and environmentally sustainable.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Esters, Amides | Versatile reactivity |

| Pharmaceuticals | Benzoyl peroxide, t-butyl perbenzoate | Essential for drug formulation |

| Agrochemicals | Pesticides, Herbicides | Enhances crop protection |

| Polymer Chemistry | Monomer/Additive for resins | Improves material properties |

Mecanismo De Acción

The primary mechanism of action of butyryl chloride involves its reactivity as an acylating agent . It reacts with nucleophiles such as water, alcohols, and amines to form corresponding acyl derivatives. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of esters, amides, or carboxylic acids.

Comparación Con Compuestos Similares

Butyryl chloride is similar to other acyl chlorides such as acetyl chloride, propionyl chloride, and valeryl chloride . it has unique properties and applications:

Acetyl Chloride (CH₃COCl): Used primarily in the acetylation of alcohols and amines.

Propionyl Chloride (CH₃CH₂COCl): Used in the synthesis of propionates and as an intermediate in organic synthesis.

Valeryl Chloride (CH₃(CH₂)₃COCl): Used in the production of valerates and other organic compounds.

This compound’s uniqueness lies in its specific applications in the synthesis of butyric acid derivatives and its use as an intermediate in the production of various chemicals.

Actividad Biológica

Butyryl chloride (C₄H₇ClO) is an important organic compound utilized primarily in chemical synthesis. Its biological activity, while not as extensively studied as some other compounds, has garnered interest due to its potential implications in pharmacology and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound is a colorless liquid with a pungent odor. It is classified as an acyl chloride and is commonly used in the synthesis of esters, amides, and other derivatives. The compound is known for its reactivity with alcohols and amines, making it valuable in organic synthesis processes.

Biological Activity Overview

- Anticancer Activity : Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For instance, a study synthesized thiazolidine-2,4-dione derivatives linked with butyryl groups, demonstrating potent antiproliferative effects against various cancer cell lines. Notably, compounds derived from this compound showed IC₅₀ values of 25.4 µM against human melanoma cells, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. For example, one derivative inhibited topoisomerase I with an IC₅₀ of 4.77 µM, suggesting that this mechanism plays a significant role in their cytotoxic effects .

- Transport Mechanisms : Butyryl-L-carnitine, a butyryl ester of carnitine synthesized using this compound, has been studied for its transport mechanisms in mammalian cells. Research indicates that it interacts with specific transporters (e.g., ATB₀,+) which may facilitate its uptake in gut tissues, potentially benefiting conditions like inflammatory bowel disease .

- Toxicity and Safety : While this compound has promising biological activities, it is also important to note its toxicity profile. The compound is classified as toxic by ingestion and inhalation and can cause severe irritation upon contact with skin or mucous membranes . Therefore, safety precautions are paramount when handling this chemical.

Anticancer Screening

A significant study conducted at the National Cancer Institute screened several butyryl-linked compounds against 60 different cancer cell lines. The results indicated that certain derivatives exhibited strong antiproliferative effects, particularly those linked to the thiazolidine-2,4-dione structure. The most potent compound showed an IC₅₀ value comparable to established chemotherapeutics .

Transport Studies

In a study examining the transport of butyryl-L-carnitine via the ATB₀,+ transporter, it was found that this compound could inhibit glycine transport in mammalian cells competitively. This suggests that butyryl-L-carnitine may serve as a dual-action compound providing both energy (via carnitine) and anti-inflammatory effects (via butyrate) in gastrointestinal health .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₄H₇ClO |

| Anticancer IC₅₀ (Melanoma) | 25.4 µM |

| Topoisomerase I Inhibition IC₅₀ | 4.77 µM |

| Toxicity | Toxic by ingestion/inhalation; irritant |

| Transport Mechanism | Interacts with ATB₀,+ transporter |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing butyryl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via acyl chloride formation from butyric acid using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). Key factors affecting yield include:

- Catalyst selection : SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .

- Temperature control : Reactions with SOCl₂ require reflux (~70°C) to maximize efficiency .

- Solvent choice : Anhydrous conditions are critical to avoid hydrolysis; solvents like benzene (historical) or toluene are used, though modern protocols emphasize greener alternatives.

- Post-reaction purification : Distillation (boiling point ~102°C) under inert atmosphere ensures high purity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Gas Chromatography (GC) : Quantifies reaction progress and identifies chlorinated derivatives (e.g., 3-chlorothis compound) using methyl ester derivatives for volatility .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural identity and isomer distribution (e.g., distinguishing 3,3-dichloro vs. 4,4-dichloro isomers) .

- Refractive Index/Density : Physical properties (e.g., density 1.026 g/mL at 25°C) verify purity .

- FT-IR : Detects carbonyl (C=O) stretches (~1800 cm⁻¹) and acyl chloride functionalities .

Q. How should researchers handle this compound to ensure safety and stability?

- Storage : Under inert gas (Ar/N₂) at 0–6°C to prevent hydrolysis or oxidation .

- Safety protocols : Use fume hoods, acid-resistant gloves, and eye protection. Neutralize spills with sodium bicarbonate .

- Deactivation : Quench residual acyl chloride with cold alcohols (e.g., methanol) followed by aqueous base treatment .

Advanced Research Questions

Q. How does isomer distribution in chlorinated this compound products vary under different reaction conditions?

Photochlorination of this compound in the liquid phase produces mono- and di-chlorinated isomers. Key findings include:

- Kinetic vs. thermodynamic control : At 0.5–10 hours, 3-chlorothis compound dominates, but prolonged reaction time increases 4,4-dichloro derivatives due to steric and electronic effects .

- Isomer quantification : GC with weight response factors (accuracy ±2%) distinguishes isomers (e.g., 3,4-dichloro vs. 2,3-dichloro) .

- Contradictions in literature : Earlier studies on shorter-chain acyl chlorides reported different isomer ratios, highlighting the need for condition-specific validation .

Q. What strategies optimize the acylation efficiency of this compound in polymer functionalization?

In synthesizing butyryl chitosan (BTCS):

- Catalyst selection : Methanesulfonic acid enhances acylation of chitosan’s hydroxyl and amine groups, achieving a degree of substitution (DS) >2 .

- Solvent compatibility : Polar aprotic solvents (e.g., DMF) improve reagent diffusion into polymer matrices.

- Reaction monitoring : FT-IR tracks ester/amide bond formation, while elemental analysis quantifies nitrogen loss to calculate DS .

Q. How can conflicting mechanistic data on this compound chlorination pathways be resolved?

- Competing pathways : Radical vs. ionic mechanisms may coexist. Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., D₂O) to identify intermediates .

- Computational modeling : DFT calculations can compare activation energies for 3- vs. 4-position chlorination, reconciling experimental isomer ratios .

- Cross-validation : Reproduce prior studies (e.g., methyl ester chlorination) under identical conditions to isolate solvent or temperature effects .

Q. Methodological Best Practices

- Reproducibility : Document reagent purity, reaction timelines, and purification steps per IUPAC guidelines .

- Data reporting : Include raw chromatograms, NMR spectra, and error margins (e.g., ±2% for GC quantification) to enable cross-lab validation .

- Ethical compliance : Disclose conflicts of interest and funding sources, adhering to journal standards like the Beilstein Journal of Organic Chemistry .

Propiedades

IUPAC Name |

butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVECBJCOGJRVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024710 | |

| Record name | Butyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyryl chloride appears as a clear colorless liquid with a sharp odor. Slightly denser than water. Flash point near 20 °F. Severely irritates skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [HSDB] | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

216 °F at 760 mmHg (NTP, 1992), 101-102 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

71 °F (NTP, 1992), 18 °C (64 °F) - closed cup | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reaction (NTP, 1992), Dissolves slowly with decomposition in water, Dissolves slowly with decomposition in alcohol; miscible with ether | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0277 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0263 at 20.6 °C/4 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.67 (vapor specific gravity) | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

18.8 mmHg at 28 °F ; 41.7 mmHg at 77 °F; 95.2 mmHg at 108 °F (NTP, 1992), Vapor pressure: 29.25 to 30.0 mm Hg (39-40 hPa) at 20 °C, 41.7 mm Hg at 25 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-75-3 | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XVM8E16IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-128 °F (NTP, 1992), -89 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.